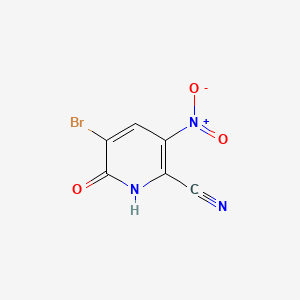
5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to a pyridine ring. Its unique structure makes it a valuable candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by nitration and subsequent introduction of the nitrile group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce various substituted pyridinecarbonitriles.
Scientific Research Applications
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and nitrile groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarbonitrile
- 5-bromo-1,6-dihydro-6-oxo-2-Pyridinecarboxylic acid methyl ester
Uniqueness
5-bromo-1,6-dihydro-3-nitro-6-oxo-2-Pyridinecarbonitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C6H2BrN3O3 |
|---|---|
Molecular Weight |
244.00 g/mol |
IUPAC Name |
5-bromo-3-nitro-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2BrN3O3/c7-3-1-5(10(12)13)4(2-8)9-6(3)11/h1H,(H,9,11) |
InChI Key |
SHEIPJLJQJUKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


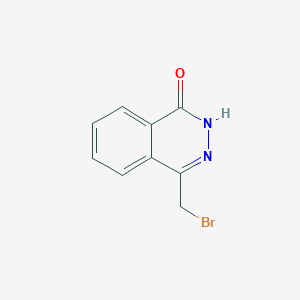
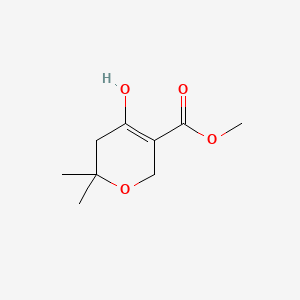
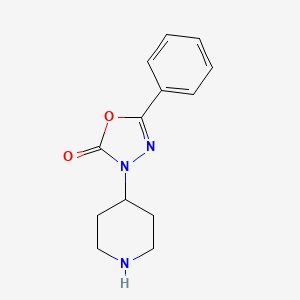
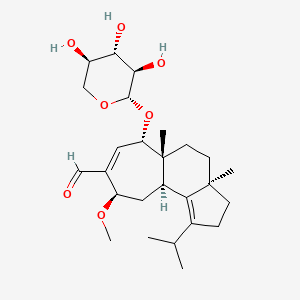
![O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13917136.png)
![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
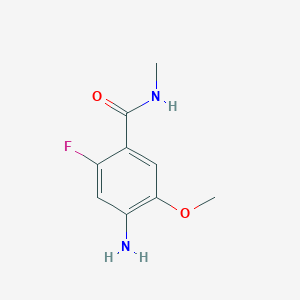

![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)


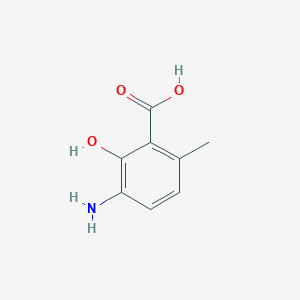

![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
